Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate
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Overview
Description
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and inks. The compound is characterized by its anthraquinone structure, which contributes to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate typically involves the reaction of anthraquinone derivatives with sulfonating agentsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where anthraquinone derivatives are treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications, such as dyes and pigments .
Scientific Research Applications
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks.
Mechanism of Action
The mechanism of action of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate involves its ability to absorb light and transfer energy. This property makes it effective as a dye and in photodynamic therapy. The compound interacts with molecular targets such as nucleic acids and proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-(3-(4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatoanilino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
Uniqueness
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is unique due to its specific sulfonate and anilino groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and vibrant color .
Properties
CAS No. |
25492-74-4 |
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Molecular Formula |
C20H12N2Na2O8S2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-(3-sulfonatoanilino)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-3-5-11(8-10)31(25,26)27)16-17(18)20(24)13-7-2-1-6-12(13)19(16)23;;/h1-9,22H,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
MZXGRPQTHVGYNK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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